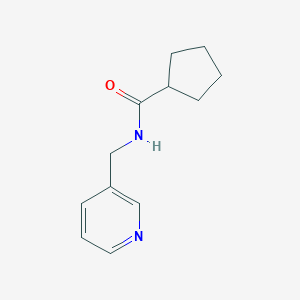
N-(1-phenylethyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylethyl)-2-(2-thienyl)acetamide, also known as N-phenylacetyl-2-thiophenemethylamine (NAT), is a chemical compound that belongs to the class of phenethylamines. NAT is a psychoactive compound that has gained significant attention from researchers due to its potential use in treating various neurological disorders, including depression, anxiety, and addiction.
Wirkmechanismus
The mechanism of action of NAT involves the modulation of various neurotransmitters and receptors in the brain. NAT acts as a substrate for the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters, including serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, NAT increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and a reduction in anxiety and addiction.
Biochemical and Physiological Effects:
NAT has been shown to have several biochemical and physiological effects. Studies have demonstrated that NAT increases the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain, leading to an improvement in mood, a reduction in anxiety, and a decrease in addictive behavior. NAT has also been found to modulate the activity of various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using NAT in lab experiments is its ability to modulate the activity of various neurotransmitters and receptors in the brain. This makes NAT a promising candidate for the treatment of various neurological disorders, including depression, anxiety, and addiction. However, one of the limitations of using NAT in lab experiments is its psychoactive nature, which can make it challenging to administer and control the dosage accurately.
Zukünftige Richtungen
There are several future directions for research on NAT. One area of research could focus on the development of new and more efficient synthesis methods for NAT. Another area of research could involve the identification of new therapeutic applications for NAT, including the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, future research could focus on the development of new analogs of NAT with improved pharmacological properties and reduced psychoactivity.
Synthesemethoden
The synthesis of NAT involves the reaction of 2-thiophenemethylamine with phenylacetyl chloride in the presence of a base catalyst, such as triethylamine. The resulting product is purified through recrystallization, yielding NAT in its pure form. The purity of NAT can be verified through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
NAT has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that NAT exhibits antidepressant, anxiolytic, and anti-addictive properties. NAT has been found to increase the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain, which are known to play a critical role in regulating mood, anxiety, and addiction. NAT has also been shown to modulate the activity of various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Eigenschaften
Produktname |
N-(1-phenylethyl)-2-(2-thienyl)acetamide |
|---|---|
Molekularformel |
C14H15NOS |
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
N-(1-phenylethyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H15NOS/c1-11(12-6-3-2-4-7-12)15-14(16)10-13-8-5-9-17-13/h2-9,11H,10H2,1H3,(H,15,16) |
InChI-Schlüssel |
AOIIVEKHPUBMTG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC=CS2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)

![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)



![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)

![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)
